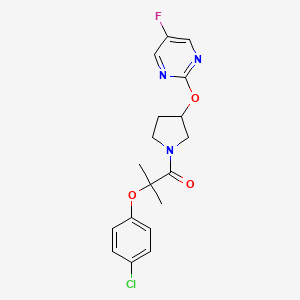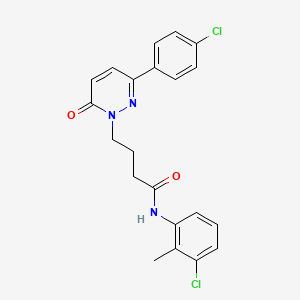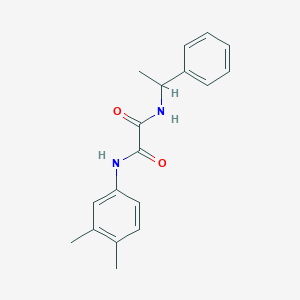![molecular formula C24H19FN4O4 B2848520 ethyl 5-{2-[2-(4-fluoroanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-phenyl-1H-pyrazole-4-carboxylate CAS No. 477709-27-6](/img/structure/B2848520.png)
ethyl 5-{2-[2-(4-fluoroanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-phenyl-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-{2-[2-(4-fluoroanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-phenyl-1H-pyrazole-4-carboxylate is a chemical compound with a complex structure . It is used in laboratory chemicals and for the manufacture of substances, as well as in scientific research and development .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, involving several functional groups. It includes a pyrazole ring, a pyrrole ring, a phenyl ring, and a fluoroanilino group . The exact arrangement of these groups in the molecule would determine its three-dimensional structure and properties.Scientific Research Applications
Crystal Structure Analysis
One study focused on the crystal structure of a related compound, highlighting its synthesis via eco-friendly catalysts and X-ray structure analysis. This research is crucial for understanding the molecular geometry and potential applications of similar compounds in material science and drug design (Kumar et al., 2018).
Novel Fluorescent Molecules
Another research area involves the synthesis of trifluoromethylated pyrazolo derivatives, identifying novel fluorescent molecules. These compounds have potential applications in developing new fluorophores for biological imaging and sensors (Wu et al., 2006).
Anticancer Agents
Further studies include the design and synthesis of pyrazole derivatives as potential anticancer agents, highlighting their inhibitory activity against cancerous cell lines and their drug-likeness properties based on ADME prediction. This research contributes to the development of new therapeutic agents (Alam et al., 2016).
Colorimetric Chemosensors
Research on new colorimetric chemosensors based on pyrazole derivatives for metal ion detection demonstrates applications in environmental monitoring and analysis. These sensors can detect metal ions like Cu2+, Zn2+, and Co2+ with high sensitivity, indicating potential use in pollution control and safety applications (Aysha et al., 2021).
Corrosion Inhibitors
Studies on pyrazole derivatives as corrosion inhibitors for mild steel in industrial processes highlight their high efficiency and potential for improving material durability and longevity in industrial applications (Dohare et al., 2017).
Safety and Hazards
This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . Precautions should be taken to avoid breathing dust, mist, spray, and it should be handled in a well-ventilated area. Protective gloves, clothing, and eye/face protection should be worn when handling this compound .
Properties
IUPAC Name |
ethyl 5-[2-[2-(4-fluoroanilino)-2-oxoacetyl]pyrrol-1-yl]-1-phenylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN4O4/c1-2-33-24(32)19-15-26-29(18-7-4-3-5-8-18)23(19)28-14-6-9-20(28)21(30)22(31)27-17-12-10-16(25)11-13-17/h3-15H,2H2,1H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYWSFQYDOFSBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)N3C=CC=C3C(=O)C(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-[4-(1-benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetate](/img/structure/B2848438.png)

![5-iodo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B2848443.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2848444.png)

![Tert-butyl 3-[[4-(prop-2-enoylamino)benzoyl]oxymethyl]pyrrolidine-1-carboxylate](/img/structure/B2848448.png)
![Methyl 2-amino-2-[3-[2-(2-methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2848450.png)


![2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B2848454.png)
![5'-Chloro-6-methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indole]](/img/structure/B2848455.png)



